Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound with the molecular formula C17H14N4O5 and a molecular weight of 354.322. This compound is characterized by its unique structure, which includes a purine ring fused with an oxazole ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Future Directions
The future directions in the research of oxazole derivatives like “Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate” could involve further exploration of their diverse biological potential . This could include the synthesis of various oxazole derivatives and screening them for their various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and oxazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Another compound with a similar structure but different functional groups.
4-Methyl-2-phenyl-1,3-dioxane: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate is unique due to its fused purine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-19-14-13(15(23)21(17(19)24)9-12(22)25-2)20-8-11(26-16(20)18-14)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHNBWYJPSYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(OC3=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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